N,N-Diethyl-P-phenylenediamine

Catalog No.
S598574
CAS No.
93-05-0
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-P-phenylenediamine

CAS Number

93-05-0

Product Name

N,N-Diethyl-P-phenylenediamine

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3

InChI Key

QNGVNLMMEQUVQK-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Insol in water; sol in alcohol and ether
Very soluble in benzene

Synonyms

4-amino-N,N-diethylaniline, 4-amino-N,N-diethylaniline sulfate, N,N-diethyl 4-phenylenediamine, N,N-diethyl 4-phenylenediamine hydrochloride, N,N-diethyl 4-phenylenediamine monohydrochloride, N,N-diethyl 4-phenylenediamine oxalate (2:1), N,N-diethyl 4-phenylenediamine sulfate, N,N-diethyl 4-phenylenediamine sulfate (1:1), N,N-diethyl p-phenylenediamine, N,N-diethyl-1,4-phenylenediamine, N,N-diethyl-p-phenylenediamine

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N

Reference Probe for Studying Chlorination Kinetics:

N,N-Diethyl-p-phenylenediamine has found application as a reference probe in scientific research investigating the rapid chlorination rate constants. A study employed a stopped-flow spectrophotometric competition kinetics method to analyze the reaction rates. N,N-Diethyl-p-phenylenediamine served as a reference compound to effectively determine the chlorination kinetics of various substrates. Source: Sigma-Aldrich product page on N,N-Diethyl-p-phenylenediamine:

N,N-Diethyl-P-phenylenediamine is an organic compound classified as a diamine, characterized by the presence of two ethyl groups attached to the nitrogen atoms of the phenylene diamine structure. It appears as a reddish-brown to black liquid and has a molecular formula of C10H16N2C_{10}H_{16}N_{2} with a molecular weight of approximately 164.28 g/mol. This compound is known for its reactivity and is insoluble in water, exhibiting a boiling point of 500 to 504°F (260 to 263°C) and a melting point ranging from 79 to 82°F (26 to 28°C) .

, particularly oxidation processes. It can be oxidized by inorganic oxidants, leading to the formation of radical species. For instance, studies have shown that N,N-Diethyl-P-phenylenediamine can react with persulfates, resulting in oxidative coloration, which is utilized in analytical chemistry for colorimetric determinations . The compound also neutralizes acids in exothermic reactions, forming salts and water, and may generate flammable hydrogen gas when combined with strong reducing agents .

The biological activity of N,N-Diethyl-P-phenylenediamine has been explored primarily in terms of its potential toxicity and allergenic properties. It has been identified as an irritant, capable of causing skin irritation and dermatitis upon contact. Furthermore, it has been associated with allergic reactions in some individuals, necessitating caution during handling . The compound's interaction with biological systems may also involve oxidative stress mechanisms due to its reactivity.

N,N-Diethyl-P-phenylenediamine can be synthesized through several methods, including:

  • Amination Reactions: The compound can be produced by the reaction of diethylamine with p-nitroaniline followed by reduction.
  • Reduction Processes: Starting from p-phenylenediamine or its derivatives, reduction processes using reducing agents can yield N,N-Diethyl-P-phenylenediamine.
  • Substitution Reactions: Electrophilic substitution reactions on p-phenylenediamine can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing N,N-Diethyl-P-phenylenediamine depending on available starting materials and desired purity levels .

N,N-Diethyl-P-phenylenediamine finds applications across various fields:

  • Analytical Chemistry: It is widely used as a colorimetric reagent for detecting persulfates and other oxidizing agents.
  • Dyes and Pigments: The compound serves as an intermediate in the synthesis of dyes and pigments due to its chromogenic properties.
  • Pharmaceuticals: It is utilized in certain pharmaceutical formulations where its reactivity can be advantageous.

These applications underscore the compound's significance in both industrial and laboratory settings .

Research on interaction studies involving N,N-Diethyl-P-phenylenediamine has primarily focused on its reactivity with various oxidants and its behavior in biological systems. For example, studies indicate that it can participate in complex redox reactions when exposed to persulfates without exhibiting bactericidal effects, making it suitable for environmental applications such as pollutant degradation . Additionally, its interactions with enzymes have been investigated, revealing insights into its potential as a substrate or inhibitor in biochemical pathways .

N,N-Diethyl-P-phenylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethyl-P-phenylenediamineTwo methyl groups instead of ethylMore polar; different solubility characteristics
N,N-Diethyl-1,4-benzenediamineSimilar structure but different substituentsUsed primarily in dye production
P-Amino-N,N-diethylanilineContains an amino group at para positionMore hydrophilic; different reactivity profile
4-(Diethylamino)anilineDiethylamino group attached at para positionShows distinct electronic properties

These compounds illustrate variations in substituents that affect solubility, reactivity, and applications while retaining a core phenylene diamine structure .

Physical Description

Reddish brown or black liquid. (NTP, 1992)

Color/Form

Liquid
Pale yellow liquid

XLogP3

2.2

Boiling Point

500 to 504 °F at 760 mm Hg (NTP, 1992)
261.0 °C
260-262 °C

Flash Point

greater than 230 °F (NTP, 1992)

Density

0.988 (NTP, 1992)
0.988

Melting Point

79 to 82 °F (NTP, 1992)

UNII

0QQA4DFV2J

Related CAS

16713-15-8 (unspecified hydrochloride)
2198-58-5 (mono-hydrochloride)
6065-27-6 (unspecified sulfate)
62637-92-7 (oxalate[2:1])
6283-63-2 (sulfate[1:1])

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

93-05-0

Wikipedia

N,N-diethyl-p-phenylenediamine

Methods of Manufacturing

Treatment of diethylaniline with nitrous acid and subsequent reduction.
Reduction of p-nitro-N,N-dimethylaniline

General Manufacturing Information

1,4-Benzenediamine, N1,N1-diethyl-: ACTIVE

Dates

Modify: 2023-08-15

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